molecular formula C10H9IN2O2 B8129071 5-Iodo-2,4-dimethoxyquinazoline

5-Iodo-2,4-dimethoxyquinazoline

Cat. No.: B8129071
M. Wt: 316.09 g/mol
InChI Key: SNHCXWXHDOWOFU-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethoxyquinazoline: is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxyquinazoline typically involves the iodination of 2,4-dimethoxyquinazoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organolithium reagents, Grignard reagents, and nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Reactions: Various substituted quinazolines.

    Oxidation Reactions: Quinazoline quinones.

    Reduction Reactions: Quinazoline amines or alcohols.

    Coupling Reactions: Biaryl quinazolines.

Scientific Research Applications

Chemistry: 5-Iodo-2,4-dimethoxyquinazoline is used as an intermediate in the synthesis of more complex quinazoline derivatives. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new technologies .

Mechanism of Action

The mechanism of action of 5-Iodo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-2,4-dimethoxyquinazoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its biological activity is influenced by the iodine atom, making it a promising candidate for drug development .

Properties

IUPAC Name

5-iodo-2,4-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-14-9-8-6(11)4-3-5-7(8)12-10(13-9)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCXWXHDOWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C(=CC=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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